molecular formula C9H7Cl2FO2 B2519011 Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate CAS No. 1368612-79-6

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Cat. No.: B2519011
CAS No.: 1368612-79-6
M. Wt: 237.05
InChI Key: VQSALKGMVWNVCK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 287.65 g/mol. In

Scientific Research Applications

Electrochemical Fluorination

A study by Balandeh et al. (2017) detailed the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), which shares a similarity in process methodology that could be applicable to Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate. This process highlights the importance of such compounds in the synthesis of fluorinated organic compounds, a critical aspect in pharmaceuticals, agrochemicals, and material science. The study showed that electrochemical fluorination resulted in the formation of mono-fluorinated products, indicating the utility of this method in selective fluorination strategies (Balandeh et al., 2017).

Inhibition Studies

Janssen and Frenzel (1997) utilized methyl fluoride (an analogue to methyl chlorofluoroacetate compounds) to study its effect as a selective inhibitor of methanogenesis by anaerobic bacteria and archaea. Although the specific compound this compound wasn't directly studied, the research into similar compounds provides insight into how such molecules can affect biological processes, particularly in environmental and microbial studies (Janssen & Frenzel, 1997).

Photodegradation Studies

The photodegradation behavior of pharmaceutical compounds containing similar structural motifs to this compound was investigated by Wu et al. (2007). This study is significant for understanding how light exposure affects the stability and degradation pathways of such compounds, which is crucial for the development of stable pharmaceuticals and chemicals (Wu et al., 2007).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSALKGMVWNVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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